(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
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Overview
Description
(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride typically involves the following steps:
Fluorination: The starting material, tetrahydroisoquinoline, undergoes selective fluorination at the 6-position.
Carboxylation: The fluorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the fluorine or carboxylic acid positions are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and pain management.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets such as neurotransmitter receptors and enzymes. The fluorine atom enhances the compound's binding affinity and selectivity, leading to modulation of biological pathways.
Comparison with Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound lacks the chiral center present in (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride.
1,2,3,4-Tetrahydroisoquinoline: The non-fluorinated version of the compound.
Uniqueness: this compound is unique due to its chiral center, which imparts specific biological activity and selectivity. The presence of the fluorine atom further enhances its pharmacological properties compared to its non-fluorinated counterparts.
Biological Activity
(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₁ClFNO₂
- Molecular Weight : 231.65 g/mol
- CAS Number : 1260637-74-8
- Purity : Typically ≥ 97% in commercial preparations .
Research indicates that compounds similar to (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may interact with various biological targets, including receptors involved in neurotransmission and cellular transport mechanisms. For instance, tetrahydroisoquinoline derivatives have been shown to modulate chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, suggesting a potential therapeutic role in cystic fibrosis .
Biological Activity
The biological activity of (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride has been explored in several studies:
1. Neuropharmacological Effects
Studies have demonstrated that tetrahydroisoquinoline derivatives can exhibit antidepressant-like effects by acting as selective serotonin receptor agonists. These compounds may enhance serotonin signaling pathways, which are crucial for mood regulation .
2. Antimicrobial Properties
Some research has highlighted the antimicrobial potential of related compounds. For example, derivatives have shown activity against various bacterial strains, indicating a broader spectrum of biological activity that warrants further investigation .
3. Cellular Transport Modulation
The compound has been investigated for its ability to enhance chloride ion transport in cells with defective CFTR proteins. This property is particularly relevant for developing treatments for cystic fibrosis and other related disorders .
Case Studies and Research Findings
Properties
IUPAC Name |
(1R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQREDVYBIZGK-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=C1C=C(C=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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